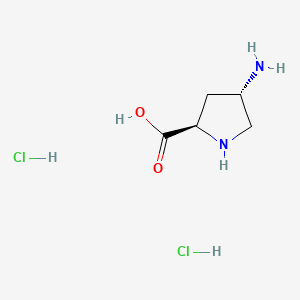

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2R,4S)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEVKNLEXCXBHR-WTIKUKJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662556 | |

| Record name | (4S)-4-Amino-D-proline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263407-17-6 | |

| Record name | (4S)-4-Amino-D-proline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride: A Technical Guide for Advanced Drug Discovery

Executive Summary

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral, non-proteinogenic amino acid analogue that serves as a pivotal structural scaffold in modern medicinal chemistry. Its conformationally constrained pyrrolidine ring, combined with strategically placed amino and carboxylic acid functional groups, provides a versatile platform for designing potent and selective therapeutic agents. This guide offers an in-depth analysis of its physicochemical properties, stereoselective synthesis, and diverse applications, with a focus on its role in developing sophisticated peptidomimetics and novel modulators of challenging biological targets. We will explore the causal relationships behind its utility, provide validated protocols, and present its established and potential impact on drug development programs.

Introduction: The Strategic Value of Conformational Restraint

In the landscape of rational drug design, controlling the three-dimensional structure of a small molecule is paramount for achieving high target affinity and specificity. Flexible, linear molecules often pay a significant entropic penalty upon binding to a receptor, as they must adopt a single, rigid conformation. (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid and its derivatives circumvent this issue by incorporating a five-membered pyrrolidine ring. This cyclic structure acts as a "conformational lock," pre-organizing the appended functional groups into a well-defined spatial arrangement.

This inherent rigidity is the cornerstone of its value. It allows medicinal chemists to design molecules that more precisely mimic the bioactive conformation of a natural peptide ligand or fit snugly into the binding pocket of a target protein. The result is often a significant enhancement in potency, selectivity, and metabolic stability compared to more flexible analogues. This guide will illuminate how this specific stereoisomer serves as a high-value building block for creating next-generation therapeutics, from antivirals and anticancer agents to central nervous system modulators.[1]

Physicochemical and Structural Properties

A comprehensive understanding of the molecule's fundamental properties is critical for its effective use in synthesis and formulation. The dihydrochloride salt form enhances solubility and stability, making it amenable to a wide range of reaction conditions and for use in biological assays.

| Property | Value | Source |

| CAS Number | 2829279-78-7 | [2] |

| IUPAC Name | (2R,4S)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride | [2] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [2] |

| Molecular Weight | 203.07 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥97% | [2] |

| SMILES | O=C([C@@H]1NCC1)O.[H]Cl.[H]Cl | [2] |

| Storage | Inert atmosphere, Room Temperature, Sealed in dry | [2][3] |

Note: While the CAS number for the (2R,4S) dihydrochloride isomer is 2829279-78-7, researchers should be aware of related isomers such as the (2S,4R) dihydrochloride (CAS 16257-89-9)[4][5] and the (2S,4R) free base (CAS 16257-88-8)[], as stereochemistry is critical to biological activity.

Principles of Stereoselective Synthesis

The synthesis of a specific stereoisomer like (2R,4S)-4-aminopyrrolidine-2-carboxylic acid is a non-trivial process that hinges on precise control of chirality. While a definitive, publicly available synthesis for this exact isomer is sparse, the general approach relies on established methodologies for creating substituted proline analogues. The key challenge is to set the two stereocenters at the C2 and C4 positions with the desired trans configuration.

A common and logical strategy involves starting with a chiral precursor, such as a derivative of hydroxyproline, and performing stereocontrolled functional group interconversions.

Conceptual Synthetic Workflow:

-

Chiral Pool Starting Material: The synthesis typically begins with a commercially available, enantiomerically pure starting material, such as (2R,4S)-4-hydroxyproline (CAS 3398-22-9).[3] This immediately establishes the correct stereochemistry at both the C2 and C4 carbons. The hydroxyl group serves as a handle for conversion to the amine.

-

Protecting Group Strategy: Both the secondary amine in the ring and the carboxylic acid must be protected to prevent unwanted side reactions. The amine is often protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, while the carboxylic acid is converted to an ester (e.g., methyl or ethyl ester). This choice is critical as the protecting groups must be stable to the upcoming reaction conditions but readily removable at the end of the synthesis.

-

Hydroxyl to Amine Conversion: The C4 hydroxyl group is converted to the C4 amino group. This is a pivotal step that must proceed with retention or, more commonly, a double inversion of stereochemistry to maintain the trans relationship. A standard method is the Mitsunobu reaction to install an azide group (N₃), followed by reduction (e.g., with H₂/Pd-C or Staudinger reaction) to the amine. The Mitsunobu reaction proceeds via an SN2 mechanism, inverting the stereocenter. Therefore, to achieve the final (4S) configuration from a (4S)-hydroxyproline, a double inversion sequence would be required. Alternatively, starting with the corresponding cis-hydroxyproline and performing a single inversion would also yield the desired trans product.

-

Deprotection: In the final step, all protecting groups are removed, typically under acidic conditions (e.g., using HCl in an organic solvent), which also forms the desired dihydrochloride salt.

4.2 Targeting Neurological and Metabolic Disorders

Constrained amino acid analogues are particularly valuable for designing ligands for receptors in the central nervous system (CNS), such as metabotropic glutamate receptors (mGluRs). The stereochemistry of these ligands is absolutely critical for differentiating between receptor subtypes. For example, studies on the closely related (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC) have shown it to be a highly selective agonist for Group II mGluRs, which are implicated in anxiety and epilepsy. [7]The (2R,4S) scaffold provides a distinct spatial arrangement of functional groups, enabling the exploration of chemical space around different receptor subtypes.

-

Field Insight: The ability to develop subtype-selective mGluR modulators is a significant goal in neuroscience drug discovery. The fixed orientation of the amino and carboxyl groups on the (2R,4S) scaffold can be exploited to achieve selectivity that is impossible with the flexible endogenous ligand, glutamate. This can lead to therapeutics with fewer off-target side effects.

4.3 Kinase and Enzyme Inhibition

The pyrrolidine scaffold is a common feature in many potent and selective kinase inhibitors. [8]The ring structure can serve as an anchor, positioning key functional groups to interact with the hinge region, the DFG motif, or other critical pockets within the ATP-binding site of a kinase. The stereochemistry dictates the vectoral projection of substituents off the ring, allowing for fine-tuning of potency and selectivity. The (S)-3-aminopyrrolidine scaffold, for instance, has been explored for the discovery of novel Abl and PI3K dual inhibitors. [8]

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of the compound is non-negotiable. A multi-pronged analytical approach is required.

5.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is the gold standard for determining the purity of the final compound and intermediates.

-

Objective: To separate the target compound from any starting materials, byproducts, or enantiomeric/diastereomeric impurities.

-

Methodology:

-

Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point. For chiral separation, a specialized column (e.g., Chiralpak) is necessary.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine and carboxylic acid. A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Detection: UV detection at 210-220 nm is suitable as the compound lacks a strong chromophore.

-

Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase composition to a concentration of ~1 mg/mL.

-

System Suitability: Before running samples, inject a standard to ensure adequate resolution, theoretical plates (>2000), and tailing factor (<2).

-

Quantification: Purity is determined by the area percent of the main peak relative to the total area of all peaks detected.

-

5.2 Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry: Electrospray ionization (ESI-MS) will confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₅H₁₀N₂O₂) would be approximately 131.08 m/z.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The coupling constants (J-values) between protons on the pyrrolidine ring can help confirm the trans stereochemical relationship between the substituents at C2 and C4.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. The dihydrochloride salt is generally a stable, crystalline solid but may be hygroscopic.

| Hazard Class | GHS Statement | Precautionary Measures | Source |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [3] |

-

Handling: Use in a well-ventilated fume hood. Avoid dust formation and inhalation. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. [3]Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and potential degradation. [2]

Conclusion and Future Outlook

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is more than just a chemical reagent; it is a strategic tool for overcoming long-standing challenges in drug discovery. Its conformationally rigid framework provides a reliable and predictable scaffold for building molecules with superior potency, selectivity, and pharmacokinetic properties. By enabling the creation of robust peptidomimetics and precisely tailored enzyme inhibitors and receptor modulators, it directly addresses the need for more sophisticated and effective therapeutic agents. As our understanding of complex biological systems deepens, the demand for such well-defined, three-dimensional chemical building blocks will only intensify, positioning this compound and its derivatives at the forefront of innovation in medicinal chemistry.

References

-

PubMed. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Retrieved from [Link]

-

Lead Sciences. (n.d.). (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride. Retrieved from [Link]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

PubMed. (1995). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Retrieved from [Link]

-

PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Retrieved from [Link]

- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

PubMed. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Retrieved from [Link]

-

ACS Publications. (2016). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride - Lead Sciences [lead-sciences.com]

- 3. 3398-22-9|(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride 97% | CAS: 16257-89-9 | AChemBlock [achemblock.com]

- 5. eMolecules (2S,4R)-4-AMINOPYRROLIDINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE | Fisher Scientific [fishersci.com]

- 7. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoselective Synthesis of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, a valuable building block for drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability for researchers in the field.

Introduction: The Significance of Constrained Amino Acids

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that belongs to the class of 4-substituted proline analogs. The pyrrolidine ring imposes significant conformational constraints, making it a valuable scaffold in medicinal chemistry for the design of peptidomimetics and other therapeutic agents. The specific stereochemistry of the amino and carboxylic acid groups is often crucial for biological activity, necessitating precise control during synthesis. This guide details a reliable pathway to obtain the desired (2R,4S) isomer with high fidelity.

Strategic Overview: A Four-Stage Synthetic Approach

The synthesis of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is strategically designed to proceed through four key stages, starting from the readily available and chiral starting material, (2S,4R)-4-hydroxyproline. This precursor possesses the correct stereochemistry at the C2 position, while the stereocenter at C4 requires inversion.

The overall synthetic workflow is as follows:

Caption: Overall synthetic workflow.

This multi-step process ensures that the desired stereochemistry is achieved and that the functional groups are manipulated in a controlled manner to maximize yield and purity.

Mechanistic Insights and Rationale

Stage 1: Protection of Functional Groups

To prevent unwanted side reactions during the subsequent synthetic steps, the amino and carboxylic acid functionalities of the starting material, (2S,4R)-4-hydroxyproline, must be protected. The amine is typically protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent reactions but can be readily removed under acidic conditions. The carboxylic acid is converted to a methyl ester to prevent its interference with the Mitsunobu reaction.

Stage 2: Stereochemical Inversion at C4 via Mitsunobu Reaction

The key transformation in this synthesis is the inversion of the stereocenter at the C4 position. This is elegantly achieved through a Mitsunobu reaction. The hydroxyl group of the protected hydroxyproline is activated by a mixture of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). This in-situ activation facilitates a nucleophilic substitution with an azide source, typically diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃). The reaction proceeds with a clean inversion of stereochemistry, a hallmark of the SN2 mechanism characteristic of the Mitsunobu reaction. This step converts the (4R)-hydroxyl group to a (4S)-azido group.

Stereochemistry of 4-aminopyrrolidine-2-carboxylic acid isomers

An In-Depth Technical Guide to the Stereochemistry of 4-Aminopyrrolidine-2-Carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyrrolidine-2-carboxylic acid (APCA) is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold serves as a valuable building block for peptidomimetics, enabling the design of molecules with specific spatial orientations crucial for biological activity.[][2] The presence of two stereocenters at the C2 and C4 positions gives rise to four distinct stereoisomers, each with unique three-dimensional structures and pharmacological profiles. Understanding and controlling this stereochemistry is paramount for harnessing the therapeutic potential of APCA derivatives, which have shown promise as modulators of targets such as metabotropic glutamate receptors and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3][4] This guide provides a comprehensive analysis of the stereoisomers of APCA, covering their structural and conformational properties, stereoselective synthesis strategies, and the analytical techniques required for their unambiguous characterization.

Introduction: The Significance of Stereoisomerism in APCA

The pyrrolidine ring is a privileged scaffold in drug discovery, offering a rigidified backbone that mimics peptide turns and presents substituents in well-defined vectors. 4-Aminopyrrolidine-2-carboxylic acid, as a substituted proline, introduces additional functionality and stereochemical complexity. Its utility spans from being a chiral building block in complex syntheses to the core of bioactive molecules.[5][6][7]

The biological activity of chiral molecules is intimately linked to their absolute configuration. Receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions. A classic example is found in the derivatives of 4-aminopyrrolidine-2,4-dicarboxylate (APDC), where only the (2R,4R)-isomer exhibits high affinity for metabotropic glutamate receptors (mGluRs), while the other isomers are largely inactive.[3] This high degree of stereospecificity underscores the central challenge and opportunity in working with APCA: the selective synthesis and characterization of a single, desired stereoisomer are critical for developing safe and efficacious therapeutics.

The Four Stereoisomers of 4-Aminopyrrolidine-2-Carboxylic Acid

APCA possesses two chiral centers at the C2 and C4 positions of the pyrrolidine ring. According to the 2^n rule, where 'n' is the number of chiral centers, this results in 2² = 4 possible stereoisomers.[8] These isomers exist as two pairs of enantiomers.

The relative orientation of the amino group at C4 and the carboxylic acid group at C2 is described using cis and trans nomenclature:

-

Cis isomers: The substituents at C2 and C4 are on the same face of the pyrrolidine ring. This includes the (2S,4S) and (2R,4R) enantiomeric pair.

-

Trans isomers: The substituents at C2 and C4 are on opposite faces of the ring. This includes the (2S,4R) and (2R,4S) enantiomeric pair.

Table 1: Stereoisomer Configurations

| Isomer | C2 Configuration | C4 Configuration | Relative Stereochemistry |

| 1 | S | S | cis |

| 2 | R | R | cis |

| 3 | S | R | trans |

| 4 | R | S | trans |

Conformational Analysis: The Puckered Pyrrolidine Ring

Unlike the planar benzene ring, the five-membered pyrrolidine ring is non-planar and adopts puckered conformations to relieve torsional strain. The two predominant conformations are the envelope (C_s symmetry) , where one atom is out of the plane of the other four, and the twist (C_2 symmetry) , where two adjacent atoms are displaced to opposite sides of a plane defined by the other three.

The position and nature of substituents play a critical role in determining the preferred pucker. In substituted prolines, the C4 (or Cγ) atom is often the one displaced.

-

C4-endo pucker: The C4 atom is displaced on the same side as the C2 carboxylic acid group.

-

C4-exo pucker: The C4 atom is displaced on the opposite side of the C2 carboxylic acid group.

It has been shown that the electronegativity and steric bulk of a substituent at C4 can lock the ring into a preferred conformation. For instance, an electronegative substituent in the trans position (like in (2S,4R)-4-hydroxyproline) favors the C4-exo pucker, which is crucial for the structure of collagen.[9] Conversely, a bulky tert-butyl group in the trans position induces an endo pucker.[9] This conformational locking is a powerful tool in drug design, as it reduces the conformational entropy of the molecule upon binding to its target, which can be thermodynamically favorable.

Stereoselective Synthesis and Characterization Workflow

Achieving stereochemical purity is the primary goal of any synthetic campaign targeting a specific APCA isomer. This requires a carefully planned sequence of stereoselective reactions followed by rigorous analytical validation.

// Nodes A [label="Chiral Starting Material\n(e.g., Hydroxyproline)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Protecting Group Installation\n(Boc, Fmoc, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Stereocontrolled Functionalization\n(e.g., SN2 inversion at C4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Deprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification & Isolation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Stereochemical Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Final Product:\nSingle APCA Isomer", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges A -> B; B -> C; C -> D; D -> E; E -> G [label="Yield & Purity"]; E -> F [label="Characterization"]; F -> C [label="Feedback Loop:\nConfirm Stereochemistry", style=dashed, constraint=false]; } } Caption: General workflow for stereoselective synthesis and validation of APCA isomers.

Key Synthetic Strategies

The most common and efficient routes to enantiomerically pure APCA isomers begin with a commercially available chiral starting material, typically an isomer of 4-hydroxyproline.

-

From (2S,4R)-4-Hydroxy-L-proline: This is the naturally abundant "trans" isomer.

-

To synthesize (2S,4R)-APCA , the hydroxyl group can be retained and the final product will have the same stereochemistry.

-

To synthesize (2S,4S)-APCA , the stereocenter at C4 must be inverted. This is typically achieved via an S_N2 reaction. The hydroxyl group is first converted to a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an azide (N₃⁻), a common nitrogen source. Subsequent reduction of the azide yields the desired amine with inverted stereochemistry.

-

Example Protocol: Synthesis of (2S,4S)-4-Azidoproline Derivative

This protocol outlines the key stereochemical inversion step. Causality: The choice of a Mitsunobu reaction or a two-step mesylation/azidation sequence is driven by the need for a clean inversion of stereochemistry at a secondary alcohol, a cornerstone of nucleophilic substitution chemistry. The azide anion is an excellent nucleophile and its subsequent reduction to an amine is a high-yielding, well-established transformation.

Step 1: Protection of the Amine and Carboxylic Acid

-

Start with (2S,4R)-4-Hydroxy-L-proline.

-

Protect the secondary amine, typically as a Boc or Fmoc derivative, to prevent side reactions.[6]

-

Esterify the carboxylic acid (e.g., as a methyl or benzyl ester) to enhance solubility in organic solvents and prevent its interference with subsequent steps.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the protected hydroxyproline ester in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add a base (e.g., triethylamine or pyridine) followed by methanesulfonyl chloride (MsCl) dropwise.

-

Allow the reaction to stir for 1-2 hours, monitoring by TLC until the starting material is consumed. Rationale: This converts the poorly-leaving -OH group into a highly effective mesylate (-OMs) leaving group.

Step 3: S_N2 Displacement with Azide

-

To the crude mesylate solution (or after workup and redissolving in a polar aprotic solvent like DMF), add sodium azide (NaN₃).

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours to overnight. Rationale: The azide anion acts as a nucleophile, attacking the C4 carbon from the face opposite the mesylate leaving group, resulting in a complete inversion of configuration (R to S).

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove excess azide and salts, and extract the product with an organic solvent.

Step 4: Characterization

-

Purify the resulting (2S,4S)-4-azidoproline derivative by column chromatography.

-

Confirm the structure and stereochemistry using NMR. The proton signals at C4 will show a distinct change in chemical shift and coupling constants compared to the starting material, validating the inversion.

Analytical Techniques for Stereochemical Elucidation

A multi-pronged analytical approach is essential to confirm the relative (cis/trans) and absolute (R/S) stereochemistry, as well as the enantiomeric purity.

Table 2: Analytical Methods for APCA Isomer Characterization

| Technique | Information Provided | Key Insights for APCA |

| ¹H NMR Spectroscopy | Relative stereochemistry (cis vs. trans), structural integrity. | The coupling constants (³J) between protons on C2-C3, C3-C4, and C4-C5 are diagnostic. The Karplus relationship can be used to infer dihedral angles, which differ significantly between cis and trans isomers due to ring puckering.[10][11] |

| ¹³C NMR Spectroscopy | Structural integrity, number of unique carbons. | The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the stereochemistry at C4.[12] |

| Chiral HPLC | Enantiomeric excess (ee), separation of enantiomers. | Using a chiral stationary phase, the two enantiomers of a pair (e.g., (2S,4S) and (2R,4R)) can be resolved into two separate peaks, allowing for precise quantification of enantiomeric purity.[13][14] |

| X-ray Crystallography | Absolute configuration (unambiguous), solid-state conformation. | Provides definitive proof of the R/S configuration at both stereocenters by solving the crystal structure. This is the gold standard for stereochemical assignment. |

| Circular Dichroism (CD) | Information on absolute configuration in solution. | Enantiomers give mirror-image CD spectra. While empirical, it can be a powerful tool for assigning absolute configuration by comparing with known standards. |

Trustworthiness through Self-Validation: A typical workflow involves first using NMR to confirm that the desired diastereomer (cis or trans) has been synthesized. Following this, chiral HPLC is employed to confirm that the product is enantiomerically pure. Finally, for novel derivatives, X-ray crystallography provides the ultimate, unambiguous confirmation of the absolute stereochemistry.

Conclusion

The stereochemistry of 4-aminopyrrolidine-2-carboxylic acid is not a trivial detail but the central determinant of its biological function. The four distinct isomers arising from its two chiral centers present unique three-dimensional shapes that dictate their interactions with biological targets. Mastery over the synthesis and analysis of these isomers is therefore a prerequisite for their successful application in drug discovery. By leveraging stereocontrolled synthetic routes, often originating from chiral pool starting materials like hydroxyproline, and employing a suite of high-resolution analytical techniques, researchers can unlock the full potential of this versatile proline analogue to create next-generation therapeutics with enhanced specificity and efficacy.

References

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

-

Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. PubMed. Available at: [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

Discovery and SAR of 4-aminopyrrolidine-2-carboxylic acid correctors of CFTR for the treatment of cystic fibrosis. PubMed. Available at: [Link]

-

Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]

-

Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. Available at: [Link]

-

Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

-

Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. PubMed. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Royal Society of Chemistry. Available at: [Link]

-

¹H NMR spectra before and after introduction of carboxylic acid group. ResearchGate. Available at: [Link]

-

Stereochemistry of Organic Compounds and Pharmaceuticals. University of British Columbia. Available at: [Link]

-

¹³C NMR spectrum (100 MHz, Dioxane) of 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid (1a). Bentham Open Archives. Available at: [Link]

-

Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health (NIH). Available at: [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]

-

A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ResearchGate. Available at: [Link]

-

(2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid. Biosynce. Available at: [Link]

-

Conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits. National Institutes of Health (NIH). Available at: [Link]

-

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride. MySkinRecipes. Available at: [Link]

Sources

- 2. (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride [myskinrecipes.com]

- 3. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and SAR of 4-aminopyrrolidine-2-carboxylic acid correctors of CFTR for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. biosynce.com [biosynce.com]

- 8. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 9. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamopen.com [benthamopen.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to cis-4-Amino-L-proline dihydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on cis-4-Amino-L-proline dihydrochloride. It delves into the core chemical properties, mechanism of action, and practical applications of this unique proline analogue, providing both foundational knowledge and actionable experimental protocols.

Introduction: A Conformationally Constrained Proline Analogue

cis-4-Amino-L-proline is a non-natural, conformationally restricted amino acid that has garnered significant interest in biochemical and pharmaceutical research. Unlike its naturally occurring counterpart, L-proline, the cis configuration of the amino group at the C4 position imposes significant steric constraints on the pyrrolidine ring. This unique stereochemistry is the primary driver of its potent biological effects.

When introduced into biological systems, cis-4-Amino-L-proline acts as a proline antagonist. It is recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline. This substitution leads to profound consequences for protein structure, stability, and function, making it an invaluable tool for studying protein folding, particularly in the context of collagen synthesis, and as a scaffold in medicinal chemistry.[1][2][3] This guide will explore these facets in detail, offering a robust framework for its application in a laboratory setting.

Chemical & Physical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its effective use in experimental design, including solvent selection and concentration calculations.

| Property | Value | Source |

| IUPAC Name | (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride | [4] |

| CAS Number | 16257-83-3 | [4] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | Derived from structure |

| Molecular Weight | 203.07 g/mol | Derived from formula |

| Appearance | Beige to off-white powder/solid | [5] |

| Solubility | Soluble in water | [5] |

| Melting Point | 257 °C (decomposes) | [5] |

Mechanism of Action: The Destabilizing Analogue

The primary mechanism through which cis-4-Amino-L-proline exerts its biological effects is by disrupting the structure of proteins that are rich in proline, most notably collagen.

Incorporation and Disruption of the Collagen Triple Helix

Collagen, the most abundant protein in mammals, derives its immense tensile strength from a unique triple helical structure. This structure is critically dependent on a repeating Gly-X-Y amino acid sequence, where X is often proline and Y is frequently trans-4-hydroxyproline. The specific stereochemistry of proline and its hydroxylated form permits the sharp twisting required for the three polypeptide chains (alpha chains) to wind around each other.[6]

cis-4-Amino-L-proline disrupts this process in two ways:

-

Competitive Incorporation: It competes with endogenous proline for incorporation into the nascent alpha chains during translation.

-

Stereochemical Hindrance: Once incorporated, the cis configuration of the amino group at the C4 position prevents the polypeptide chain from adopting the correct polyproline II-type helix necessary for triple helix formation. This steric clash destabilizes the entire structure, preventing the alpha chains from properly associating and folding.

The result is the synthesis of non-functional, unstable procollagen molecules that are retained within the cell, often in the endoplasmic reticulum, and subsequently targeted for degradation. This effectively inhibits the secretion and deposition of mature, functional collagen into the extracellular matrix.[7][8]

Diagram: Mechanism of Collagen Synthesis Inhibition

The following diagram illustrates the competitive disruption of collagen biosynthesis by cis-4-Amino-L-proline.

Caption: Workflow for assessing the inhibition of collagen deposition in cell culture.

Step-by-Step Methodology:

-

Cell Seeding: Plate fibroblasts (e.g., human dermal fibroblasts or an immortalized line like NIH/3T3) in 6-well plates at a density that will achieve 70-80% confluency within 24 hours.

-

Cell Starvation: Once confluent, aspirate the growth medium, wash once with sterile PBS, and replace with serum-free medium. Incubate for 12-24 hours. This step synchronizes the cells and reduces baseline collagen expression.

-

Treatment: Prepare treatment media containing your pro-fibrotic stimulus (e.g., 10 ng/mL TGF-β1) with and without varying concentrations of cis-4-Amino-L-proline dihydrochloride (a typical starting range is 0.1 mM to 1.0 mM).

-

Controls:

-

Vehicle Control (serum-free media only)

-

Stimulus Control (TGF-β1 only)

-

Analogue Control (cis-4-Amino-L-proline only)

-

-

-

Incubation: Aspirate the starvation media and add the prepared treatment media to the respective wells. Incubate for 24 to 48 hours.

-

Harvesting:

-

Supernatant: Carefully collect the culture medium from each well into separate microcentrifuge tubes. This contains the secreted soluble collagen.

-

Cell Lysate: Wash the cell monolayer with ice-cold PBS, then add RIPA buffer with protease inhibitors to lyse the cells. Scrape and collect the lysate. This contains the intracellular, non-secreted collagen.

-

-

Analysis (Self-Validation): The effectiveness of the treatment is validated by comparing the amount of collagen in the different fractions.

-

Sircol Soluble Collagen Assay: Quantify the soluble collagen in the harvested supernatant. A successful experiment will show a significant reduction in secreted collagen in the co-treated wells compared to the "Stimulus Control."

-

Western Blot: Analyze both the cell lysate and supernatant for Collagen Type I (COL1A1). An increase in the intracellular collagen band and a decrease in the secreted collagen band in treated samples confirms the inhibitory mechanism.

-

Picro-Sirius Red Staining: Stain the cell layer directly in the plate to visualize deposited collagen. A marked decrease in red staining in treated wells provides visual confirmation of efficacy.

-

Handling and Safety Precautions

As a laboratory chemical, cis-4-Amino-L-proline dihydrochloride requires careful handling to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [9]* Inhalation: Avoid breathing dust. [9]Handle in a well-ventilated area or under a chemical fume hood, especially when weighing the powder.

-

Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For complete safety information, always consult the latest Safety Data Sheet (SDS) from the manufacturer. [10][11]

Conclusion

cis-4-Amino-L-proline dihydrochloride is a powerful and specific inhibitor of collagen synthesis and a valuable scaffold for chemical biology. Its mechanism, rooted in the principles of protein structure and stereochemistry, provides a reliable method for modulating collagen-dependent processes in vitro and in vivo. By understanding its properties and applying rigorous, well-controlled experimental designs, researchers can effectively leverage this compound to advance our knowledge in fibrosis, cancer biology, and drug discovery.

References

-

Einum, D. D., & Abraham, P. A. (1990). Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells. PubMed. Available at: [Link]

-

Mollica, A., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. MDPI. Available at: [Link]

-

Asia Research News. (2011). Discovery of the new enzyme, available for manufacturing of cis-4-Hydroxy-L-proline, a material of pharmaceutical and cosmetic products. Asia Research News. Available at: [Link]

-

Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PubMed Central. Available at: [Link]

-

Waseda University. (2011). Discovery of the new enzyme, available for manufacturing of cis-4-Hydroxy-L-proline, a material of pharmaceutical and cosmetic products. Waseda University. Available at: [Link]

-

Kyowa Hakko Bio. (2011). Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline. Kyowa Hakko Bio Press Release. Available at: [Link]

-

Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Publications. Available at: [Link]

-

Israel, Y., et al. (2020). cis-4-[18F]fluoro-L-proline Molecular Imaging Experimental Liver Fibrosis. PubMed Central. Available at: [Link]

-

Wikipedia. Hydroxyproline. Wikipedia. Available at: [Link]

-

Ramshaw, J. A., et al. (1984). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. Available at: [Link]

-

Fedan, J. S., et al. (2009). Cis-4-[18F] Fluoro-L-Proline PET Imaging of Pulmonary Fibrosis in a Rabbit Model. CDC Stacks. Available at: [Link]

-

Singh, O. V., et al. (2002). Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. PubMed. Available at: [Link]

-

Mollica, A., et al. (2012). The cis-4-amino-l-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues. University of Arizona. Available at: [Link]

-

Mollica, A., et al. (2012). The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ResearchGate. Available at: [Link]

-

Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Publications. Available at: [Link]

-

Mollica, A., et al. (2012). cis-4-Amino-l-proline Residue As a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues: Part 2. ACS Publications. Available at: [Link]

-

Mollica, A., et al. (2012). The cis-4-amino-L-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues. PubMed. Available at: [Link]

-

Metasci. (n.d.). Safety Data Sheet cis-4-Hydroxy-D-proline. Metasci. Available at: [Link]

Sources

- 1. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. The cis-4-amino-L-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Proline, 4-amino-, cis- (9CI) CAS#: 16257-83-3 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 7. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. Page loading... [wap.guidechem.com]

A Technical Guide to the Solubility of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, a chiral amino acid derivative of significant interest in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to offer a robust predictive profile and a framework for its empirical determination. This guide details the expected solubility behavior in various solvent systems, explores the critical influence of pH, and provides a detailed, field-proven protocol for accurate solubility measurement using the gold-standard shake-flask method.

Introduction: The Critical Role of Solubility

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a substituted proline analog. Such structures are pivotal building blocks in the synthesis of complex peptides, peptidomimetics, and novel therapeutic agents due to their conformationally constrained pyrrolidine ring.[1][2] In any application, from chemical synthesis to final drug formulation, solubility is a paramount physicochemical parameter. It dictates the compound's behavior in reaction media, influences purification strategies, and fundamentally impacts its bioavailability and pharmacokinetic profile in a drug development context.[3] As a dihydrochloride salt, the compound's solubility is intrinsically linked to its ionic nature and the surrounding environment.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for interpreting its solubility.

| Property | Value | Source |

| IUPAC Name | (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride | [4] |

| CAS Number | 16257-89-9 | [4] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [4] |

| Molecular Weight | 203.07 g/mol | [4] |

| Structure | A pyrrolidine ring with a carboxylic acid at C2 (R configuration) and an amino group at C4 (S configuration), presented as a dihydrochloride salt. |

Predicted Solubility Profile

Aqueous Solubility

The presence of two hydrochloride salts protonating the two amine groups (the ring nitrogen and the 4-position amino group), along with the carboxylic acid, renders the molecule highly polar and ionic. Salt formation with strong acids like HCl is a standard pharmaceutical strategy to dramatically increase the aqueous solubility of basic compounds.[5]

-

High Water Solubility: The compound is expected to be highly soluble in water and other polar protic solvents. The ionic nature of the molecule allows for strong dipole-dipole interactions and hydrogen bonding with water molecules, facilitating dissolution.[6]

-

Analogous Compound Data: For context, the related compound (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate is reported to be soluble in water up to 100 mM.[7] Given that the target compound is a dihydrochloride salt, its aqueous solubility is anticipated to be in a similar range, if not greater.

Solubility in Organic Solvents

-

Polar Organic Solvents: Solubility is expected to be moderate in polar protic solvents like methanol and ethanol, as they can engage in hydrogen bonding. However, it will likely be lower than in water.[5]

-

Non-Polar Organic Solvents: The compound is predicted to have low to negligible solubility in non-polar organic solvents such as hydrocarbons (e.g., hexane) and chlorinated solvents (e.g., dichloromethane). The high lattice energy of the ionic solid and the inability of non-polar solvents to solvate the charged species prevent effective dissolution.[6]

Core Influencing Factor: pH

For an amino acid salt, pH is the most critical determinant of aqueous solubility. The ionization state of the carboxylic acid and the two amino groups is entirely pH-dependent.

-

Low pH (Acidic): In highly acidic conditions (e.g., pH 1-2), the carboxylic acid group will be protonated (-COOH), and both amino groups will be fully protonated (-NH₂⁺- and -NH₂⁺-). The molecule will carry a net positive charge, which generally promotes high aqueous solubility.

-

Mid-Range pH (Physiological): Around physiological pH (~7.4), the carboxylic acid will be deprotonated (-COO⁻), while the amino groups will remain largely protonated. The molecule will exist as a zwitterion with a net positive charge, maintaining good water solubility.

-

High pH (Basic): In basic conditions (e.g., pH > 10), the amino groups will become deprotonated (-NH- and -NH₂). The molecule will have a net negative charge. Solubility in this range can be variable and depends on the properties of the free base form of the molecule.

The interplay between these groups means that the minimum solubility is often found at the isoelectric point (pI), where the net charge is zero. However, for a dihydrochloride salt, the compound is expected to remain highly soluble across the entire physiologically relevant pH range (1.2 - 6.8), a key characteristic for oral drug development as defined by the Biopharmaceutics Classification System (BCS).

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a rigorous, validated methodology is required. The shake-flask method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[8] It measures the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions.

Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution in the presence of excess solid compound. By allowing the system to reach equilibrium, the measured concentration of the dissolved compound in the supernatant represents the true thermodynamic solubility, avoiding the pitfalls of metastable supersaturated solutions that can occur with kinetic methods. Agitation ensures that the entire solvent volume is in continuous contact with the solid, and a sufficient equilibration time (typically 24-48 hours) ensures the dissolution process has completed.

Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

-

Preparation:

-

Accurately weigh an excess amount of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride into a suitable vessel (e.g., a glass vial or flask). "Excess" means enough solid will visibly remain undissolved at the end of the experiment.

-

Add a precise volume of the chosen solvent (e.g., purified water, pH-adjusted buffer, or organic solvent).

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C for standard solubility or 37°C for physiological relevance).

-

Agitate the suspension for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is good practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

-

Sample Separation:

-

After equilibration, allow the suspension to settle briefly.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Separate the dissolved solute from the undissolved solid. This is a critical step. The preferred method is centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 or 0.45 µm PVDF).

-

-

Analysis:

-

Quantify the concentration of the compound in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice. A mass spectrometry (LC-MS) detector can be used if the compound lacks a strong chromophore.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Determine the concentration from the analytical measurement and express the solubility in appropriate units (e.g., mg/mL, µg/mL, mM, or mol/L).

-

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Implications for Drug Development

The high predicted aqueous solubility of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a highly favorable characteristic for a drug candidate or an intermediate.

-

Formulation: High water solubility simplifies the development of parenteral (injectable) formulations and may allow for high-dose oral solid formulations without the need for complex solubilization technologies.

-

Bioavailability: Good aqueous solubility is a prerequisite for absorption in the gastrointestinal tract. A compound that dissolves readily is more likely to be absorbed and have good oral bioavailability, assuming it also possesses adequate membrane permeability.

-

Synthetic Chemistry: Predictable solubility in polar solvents facilitates its use in aqueous or alcoholic reaction media, simplifying reaction setup and workup procedures.

Conclusion

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, by virtue of its chemical structure as an amino acid dihydrochloride salt, is predicted to be a highly water-soluble compound with limited solubility in non-polar organic media. Its solubility is critically dependent on the pH of the aqueous medium. While publicly available quantitative data is scarce, the gold-standard shake-flask method provides a reliable and reproducible means of determining its precise thermodynamic solubility. This essential parameter is fundamental to its successful application, guiding everything from reaction conditions in the laboratory to formulation strategies in pharmaceutical development.

References

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1964). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 28(6), 379-383. [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. ResearchGate. [Link]

-

Backgrounds of Amino Acids. Chemistry LibreTexts. [Link]

-

Aliyeva, V., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1480-1490. [Link]

-

Reddy, V. R., et al. (2007). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 3, 20. [Link]

-

Monn, J. A., et al. (1997). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 40(4), 528-37. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride 97% | CAS: 16257-89-9 | AChemBlock [achemblock.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rndsystems.com [rndsystems.com]

- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

Navigating the Gauntlet: A Technical Guide to the Solution Stability of (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid

For the research scientist and drug development professional, understanding the stability of a molecule in solution is paramount. This guide provides an in-depth exploration of the stability of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid, a crucial building block in medicinal chemistry. We will delve into the theoretical underpinnings of its stability, provide actionable protocols for forced degradation studies, and discuss the analytical methodologies required to chart its degradation landscape. This document is designed to be a practical resource, empowering you to anticipate and manage the stability challenges inherent to this unique cyclic amino acid.

Introduction: The Significance of a Constrained Scaffold

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid and its derivatives are integral components in the synthesis of a wide array of pharmacologically active agents. The constrained pyrrolidine ring imparts a specific conformational rigidity to molecules, a desirable trait in drug design for enhancing binding affinity and selectivity to biological targets. However, this cyclic amino acid structure, featuring both a secondary amine and a carboxylic acid, presents inherent stability concerns that must be thoroughly understood to ensure the development of safe and effective therapeutics.

This guide will systematically address these concerns, moving from theoretical considerations to practical experimental design. The methodologies outlined herein are grounded in the principles of forced degradation, a cornerstone of pharmaceutical development that intentionally subjects a compound to harsh conditions to predict its long-term stability and identify potential degradation products.[1][2]

Theoretical Stability Considerations: A Molecule Under Tension

The inherent stability of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid in solution is governed by its functional groups and the cyclic nature of its backbone. Several factors can influence its degradation:

-

pH-Dependent Degradation: The presence of both an amino group and a carboxylic acid makes the molecule susceptible to pH-dependent degradation. In acidic solutions, protonation of the amino group can occur, potentially influencing the electron density of the ring and making it susceptible to nucleophilic attack. Conversely, in basic solutions, deprotonation of the carboxylic acid and the secondary amine can lead to different degradation pathways. Studies on similar cyclic aminals have shown rapid decomposition in acidic aqueous media.[3]

-

Oxidative Susceptibility: The secondary amine within the pyrrolidine ring is a potential site for oxidation. Oxidizing agents can lead to the formation of various degradation products, including N-oxides or ring-opened species.

-

Ring Strain and Potential for Hydrolysis: While the five-membered pyrrolidine ring is relatively stable, the presence of functional groups can introduce strain, potentially lowering the energy barrier for ring-opening reactions, particularly under hydrolytic conditions (acidic or basic). The degradation of related compounds like N-methylpyrrolidone (NMP) often proceeds through hydrolysis of the amide bond, leading to ring-opening.[4][5]

-

Conformational Stability: The conformational rigidity of the pyrrolidine ring, while beneficial for pharmacological activity, can also influence its stability. The specific stereochemistry of (2R,4S) will dictate the most stable conformation and may influence the accessibility of certain bonds to degradative reagents.

Charting the Degradation Landscape: A Forced Degradation Workflow

A forced degradation study is an essential tool for elucidating the stability of a molecule.[1] It provides insights into potential degradation pathways and is crucial for the development of stability-indicating analytical methods.[2]

Figure 1: Forced Degradation Experimental Workflow.

Experimental Protocols

The following protocols provide a framework for conducting a comprehensive forced degradation study. The concentration of the stressor and the duration of the study should be optimized to achieve a target degradation of 5-20%.

Table 1: Forced Degradation Stress Conditions

| Stress Condition | Reagent/Condition | Typical Concentration/Level |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N - 1 N |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N - 1 N |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% |

| Thermal | Elevated Temperature | 40°C - 80°C |

| Photolytic | UV and/or Visible Light | ICH Q1B Guidelines |

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: For each stress condition, mix the stock solution with the stressor in a suitable ratio. For thermal and photolytic studies, the stock solution is used directly. A control sample (unstressed stock solution) should be prepared and stored under controlled conditions (e.g., 2-8°C).

-

Incubation: Incubate the stress samples under the specified conditions for a predetermined period. It is advisable to take samples at multiple time points to monitor the degradation kinetics.

-

Sample Quenching: At each time point, withdraw an aliquot of the sample and quench the degradation reaction. For acid and base hydrolysis, this can be achieved by neutralization. For oxidative degradation, a quenching agent like sodium bisulfite may be used.

-

Sample Analysis: Analyze the quenched samples and the control sample using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

The Analytical Toolkit: Detecting and Identifying Degradants

A robust analytical method is the cornerstone of a successful stability study. The primary goal is to separate the parent compound from all potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for stability testing. A reversed-phase HPLC method is often suitable for separating polar compounds like amino acids.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-based gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to determine the molecular weights of the degradants and, in many cases, elucidate their structures through fragmentation analysis. This is critical for understanding the degradation pathways.

Potential Degradation Pathways: A Hypothetical Framework

Based on the chemical structure of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid and known degradation mechanisms of related compounds, several degradation pathways can be postulated.

Figure 2: Hypothesized Degradation Pathways.

-

Hydrolytic Ring Opening: Under strong acidic or basic conditions, the pyrrolidine ring may undergo hydrolytic cleavage, leading to the formation of a linear amino acid derivative.

-

Oxidation: The secondary amine is susceptible to oxidation, which could result in the formation of an N-oxide or other oxidized species.

-

Decarboxylation: Under thermal or photolytic stress, the carboxylic acid moiety may be lost through decarboxylation.

The identification of these and other potential degradation products through LC-MS is crucial for building a comprehensive stability profile of the molecule.

Conclusion: From Data to Drug Development Strategy

A thorough understanding of the solution stability of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid is not merely an academic exercise; it is a critical component of a successful drug development program. The data generated from the studies outlined in this guide will inform key decisions regarding:

-

Formulation Development: The choice of excipients, pH, and buffer systems will be guided by the stability profile of the molecule.

-

Packaging and Storage: The sensitivity of the compound to light, heat, and moisture will dictate the appropriate packaging and storage conditions.

-

Regulatory Submissions: A comprehensive stability package, including data from forced degradation studies, is a regulatory requirement.

By proactively investigating the stability of this important building block, researchers and drug developers can mitigate risks, accelerate timelines, and ultimately, increase the probability of bringing safe and effective new medicines to patients.

References

- Vertex AI Search. (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid.

- ChemicalBook. (n.d.). (2R,4S)-4-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID.

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.

- García, M. C. (2010). Validation of Amino Acid Analysis Methods. In Amino Acid Analysis: Methods and Protocols (pp. 299-311). Humana Press.

- Lozada, M., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 83(24), e02136-17.

- Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 76-83.

- Schär, J. C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2343-2351.

- ChemicalBook. (n.d.). (2R,4S)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID.

- Shinde, S. S., et al. (2019). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 22(2), 16577-16588.

- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7854.

- Moni, M., et al. (2023). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega, 8(48), 45899-45908.

- Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(11), 2259-2269.

- Kurmi, M., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4663-4669.

- Liu, X., et al. (2015). Biodegradation of N-Methylpyrrolidone by Paracoccus sp. NMD-4 and its degradation pathway. Journal of Hazardous Materials, 285, 129-135.

- Chem-Impex. (n.d.). Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

- ChemicalBook. (n.d.). (2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID.

- Singh, R., & Kumar, R. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Applied Pharmaceutical Science, 10(8), 133-142.

- Lozada, M., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed, 83(24).

- AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.

- Huang, H., et al. (2022). Bacterial mandelic acid degradation pathway and its application in biotechnology. Journal of Applied Microbiology, 132(6), 4156-4168.

- Chem-Impex. (n.d.). Fmoc-(2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ViewArticleDetail [ijpronline.com]

Introduction: The Pyrrolidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of Aminopyrrolidine Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen heterocycle, the pyrrolidine ring, is a privileged scaffold in the landscape of drug discovery.[1] Its prevalence in natural products and FDA-approved pharmaceuticals underscores its significance. The non-planar, sp³-hybridized nature of the scaffold allows for a thorough exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1]

This guide focuses on a particularly valuable subset: aminopyrrolidine carboxylic acid derivatives . This framework combines the foundational pyrrolidine ring with an amino group and a carboxylic acid, creating a versatile trifecta of functional groups. This arrangement provides a rich platform for synthetic elaboration, enabling the generation of diverse molecular libraries with a wide spectrum of biological activities, from enzyme inhibitors to central nervous system agents.[2][3] We will explore the key synthetic strategies that grant access to these complex molecules, delve into their diverse therapeutic applications with specific examples, and provide detailed experimental protocols for their creation.

Part 1: Foundational Synthetic Strategies—Mastering Stereochemistry

The biological activity of chiral molecules is intimately tied to their stereochemistry. Consequently, the development of enantioselective synthetic methods is paramount. The following strategies represent the cornerstone of modern approaches to synthesizing enantiomerically pure aminopyrrolidine carboxylic acid derivatives.

Asymmetric Michael Addition: Building the Core with Precision

The Michael addition is a powerful carbon-carbon bond-forming reaction that is highly effective for constructing the pyrrolidine ring. The true innovation lies in rendering this reaction asymmetric through organocatalysis, which allows for the creation of specific stereoisomers with high enantiomeric excess (ee).

Causality of Experimental Choice: Organocatalytic approaches are often preferred due to their operational simplicity, mild reaction conditions, and avoidance of toxic heavy metals. Catalysts such as chiral primary amines, thioureas, or diamines create a chiral environment that directs the nucleophilic attack of one reactant onto the other, resulting in a specific stereochemical outcome.[4] A notable example is the highly selective synthesis of pyrrolidine-3-carboxylic acid derivatives (beta-proline derivatives) through the organocatalytic Michael addition of nitroalkanes to enoates.[2][5] This method is advantageous because it uses readily available starting materials and can be accomplished in a simple, two-step process at low temperatures.[2]

Caption: Organocatalytic synthesis of pyrrolidine derivatives.

Experimental Protocol: Organocatalytic Synthesis of a 5-Methylpyrrolidine-3-Carboxylic Acid Derivative

-

Michael Addition: To a solution of 4-oxo-2-pentenoate (1.0 mmol) in anhydrous toluene (5.0 mL) at -20°C, add the chiral diamine catalyst (0.1 mmol, 10 mol%).

-

Stir the mixture for 10 minutes, then add nitroethane (1.2 mmol) dropwise.

-

Allow the reaction to stir at -20°C for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Michael adduct is typically used in the next step without further purification.

-

Reductive Cyclization: Dissolve the crude adduct in methanol (10 mL) and add Palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the nitro group is fully reduced and cyclization is complete (monitor by TLC/LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purify the resulting residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the highly enantioenriched 5-methylpyrrolidine-3-carboxylic acid.[5]

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

An alternative and highly effective strategy is to begin with naturally occurring, enantiomerically pure starting materials—a concept known as "chiral pool" synthesis. Amino acids like L-aspartic acid and L-proline are common and cost-effective choices.[6][7]